2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-amino group, a 4-methoxyphenyl substituent at position 5 of the triazole ring, and a thioether-linked acetamide moiety substituted with a 2-fluorophenyl group. Its structure combines electron-donating (methoxy) and electron-withdrawing (fluoro) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-12-8-6-11(7-9-12)16-21-22-17(23(16)19)26-10-15(24)20-14-5-3-2-4-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXLABHSBOTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the compound is acylated with 2-fluoroaniline to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position and Electronic Effects: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with VUAA1’s pyridinyl (electron-withdrawing) and AM33’s 2-hydroxyphenyl (hydrogen-bond donor). These differences likely alter binding affinities to targets like Orco or reverse transcriptase .
- Fluorophenyl vs. Chlorophenyl/Phenoxyphenyl: The 2-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to chlorophenyl () or phenoxyphenyl groups, which are bulkier and more polar .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
Biological Activity
The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic derivative of the triazole class, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes a triazole ring, a thioether linkage, and an acetamide moiety. The presence of functional groups such as amino and methoxy phenyl enhances its biological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging between 16 µg/mL to 32 µg/mL against common strains like Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis through interference with the FabI enzyme .
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to have an IC50 value of 1.61 µg/mL against certain tumor cell lines, indicating potent anticancer activity .
- Structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings can enhance cytotoxicity, with specific electron-donating groups contributing positively to activity .
- Mechanism of Action :
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several triazole derivatives, including our compound. Results indicated that it outperformed standard antibiotics in inhibiting bacterial growth, particularly in resistant strains .
- Cytotoxicity Assessment : In a study evaluating anticancer properties, the compound was tested against multiple cancer cell lines including A-431 and Jurkat cells. It demonstrated significant apoptosis induction compared to control groups, suggesting a promising therapeutic potential in oncology .
Data Summary Table
| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | 16-32 µg/mL | Staphylococcus aureus, E. coli | Inhibition of FabI enzyme |
| Anticancer | IC50 = 1.61 µg/mL | A-431, Jurkat | Induction of apoptosis; interaction with Bcl-2 |
| Cytotoxicity | IC50 < 2 µg/mL | Various cancer cell lines | Disruption of cellular pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
